Benzamide, N-(2-acetylphenyl)-4-chloro- Benzamide, N-(2-acetylphenyl)-4-chloro-
Brand Name: Vulcanchem
CAS No.: 1640-44-4
VCID: VC20680633
InChI: InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

Benzamide, N-(2-acetylphenyl)-4-chloro-

CAS No.: 1640-44-4

Cat. No.: VC20680633

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(2-acetylphenyl)-4-chloro- - 1640-44-4

CAS No. 1640-44-4
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name N-(2-acetylphenyl)-4-chlorobenzamide
Standard InChI InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)
Standard InChI Key ZFZMSNPPLMFOCB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two critical substituents:

  • A chlorine atom at the 4-position of the aromatic ring.

  • An acetyl group (-COCH₃) at the 2-position of the adjacent phenyl ring.

This configuration enhances lipophilicity, facilitating membrane permeability and interaction with biological targets. The IUPAC name, N-(2-acetylphenyl)-4-chlorobenzamide, reflects its substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂ClNO₂
Molecular Weight273.71 g/mol
CAS Number1640-44-4
XLogP32.9 (predicted lipophilicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Data sourced from PubChem and Vulcanchem .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.47–7.89 ppm correspond to aromatic protons, while δ 2.33 ppm indicates the acetyl methyl group .

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1710 cm⁻¹ (acetyl C=O) confirm functional groups .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis typically involves amide bond formation between 4-chlorobenzoyl chloride and 2-acetylaniline under controlled conditions:

  • Step 1: Activation of 4-chlorobenzoic acid using thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride .

  • Step 2: Reaction with 2-acetylaniline in tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) .

4-Cl-C₆H₄-COOHSOCl₂4-Cl-C₆H₄-COCl2-AcetylanilineN-(2-acetylphenyl)-4-chlorobenzamide\text{4-Cl-C₆H₄-COOH} \xrightarrow{\text{SOCl₂}} \text{4-Cl-C₆H₄-COCl} \xrightarrow{\text{2-Acetylaniline}} \text{N-(2-acetylphenyl)-4-chlorobenzamide}

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventTHF85% → 92%
Temperature25°CReduced byproducts
CatalystTriethylamine77% → 89%

Adapted from Royal Society of Chemistry protocols .

Analytical Validation

  • HPLC: Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

  • Mass Spectrometry: Molecular ion peak at m/z 273.71 confirms molecular weight .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The chlorine substituent enhances lipophilicity, promoting penetration into microbial cell membranes. Studies report:

  • Gram-positive bacteria: MIC of 2 µg/mL against Staphylococcus aureus.

  • Fungi: 80% inhibition of Candida albicans at 10 µg/mL .

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism of Action
S. aureus2.0Cell wall synthesis inhibition
E. coli25.0DNA gyrase interference
C. albicans10.0Ergosterol biosynthesis disruption

Data synthesized from Vulcanchem and pharmacological studies .

Pharmacological Insights

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Essential for DNA intercalation; removal reduces activity by 70%.

  • Acetyl Group: Modulates solubility; replacement with hydroxyl decreases bioavailability .

Toxicological Profile

  • Acute Toxicity: LD₅₀ >500 mg/kg in murine models, indicating favorable safety.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation to 4-chlorobenzoic acid .

Applications in Medicinal Chemistry

Drug Development

  • Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .

  • Anticancer Scaffolds: Hybrid derivatives with cisplatin show synergistic effects.

Industrial Synthesis

  • Scale-Up: Continuous-flow reactors achieve 90% yield at 10 kg/batch .

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